molecular formula C18H20N4O3 B6428401 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034273-76-0

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6428401
CAS No.: 2034273-76-0
M. Wt: 340.4 g/mol
InChI Key: RXBOMWARDZNEHF-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15354051 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-10-13(2)22(20-12)15(16-7-5-9-25-16)11-19-17(23)14-6-4-8-21(3)18(14)24/h4-10,15H,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBOMWARDZNEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=CN(C2=O)C)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound of considerable interest in medicinal chemistry. This compound features a pyrazole ring, a furan moiety, and a dihydropyridine structure, which contribute to its diverse biological activities. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.34 g/mol. The structural complexity arises from the combination of different heterocycles that can influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds featuring the pyrazole scaffold have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
1MCF73.79
2SF-26812.50
3NCI-H46042.30
4A54926
5Hep-23.25

These findings indicate that the compound may possess similar anticancer properties due to its structural components.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. They act by inhibiting cyclooxygenase enzymes and other inflammatory mediators. The ability to modulate inflammatory pathways makes these compounds valuable in treating inflammatory diseases.

Antimicrobial Properties

The biological activity of pyrazoles extends to antimicrobial effects. Studies have demonstrated that pyrazole derivatives can exhibit antibacterial and antifungal activities. For instance, certain substituted pyrazoles have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Some pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Activity : The presence of furan and pyrazole rings contributes to antioxidant properties, helping to scavenge free radicals.
  • Interference with Cell Signaling : By affecting various signaling pathways involved in cell proliferation and apoptosis, these compounds can induce cancer cell death.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer.

Q & A

Q. What are the key synthetic pathways for synthesizing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and what challenges arise during its preparation?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. A common approach uses N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base to facilitate alkylation or acylation steps . Challenges include controlling regioselectivity in pyrazole-functionalization and avoiding side reactions due to the reactivity of the furan ring. Temperature and solvent choice (e.g., polar aprotic solvents) are critical for optimizing yield and purity .

Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the pyrazole, furan, and carboxamide moieties. Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) and amine (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns . For purity, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, especially for detecting residual solvents or unreacted intermediates.

Q. What structural features of this compound suggest potential biological activity?

The pyrazole ring is known for diverse pharmacological interactions (e.g., kinase inhibition), while the furan moiety may contribute to π-π stacking with biomolecular targets. The carboxamide group enhances solubility and hydrogen-bonding capacity, critical for target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability in the synthesis of this compound?

Design of Experiments (DoE) methodologies, such as response surface modeling, are effective for optimizing variables like temperature, solvent ratios, and catalyst loading. For example, flow-chemistry systems (e.g., continuous reactors) can enhance reproducibility and reduce side reactions by precise control of residence time and mixing . Evidence from analogous syntheses suggests yields >70% are achievable with optimized DMF/K₂CO₃ systems .

Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. Researchers should:

  • Validate purity via HPLC and elemental analysis.
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Use computational docking studies to assess target-binding variability due to conformational isomerism .

Q. What computational strategies can predict the compound’s reactivity or structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) of the pyrazole and furan rings to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations help assess binding stability with biological targets (e.g., enzymes). Coupling these with experimental SAR data (e.g., substituent variations on the pyrazole ring) enables rational design of derivatives with enhanced activity .

Q. What experimental protocols are recommended for studying the compound’s stability under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light Sensitivity: Conduct accelerated stability studies under UV/visible light exposure. Reference methods from furan-containing analogs suggest stability challenges at acidic pH due to furan ring protonation .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature80–90°CMaximizes alkylation
SolventDMFEnhances solubility
BaseK₂CO₃ (1.2 eq.)Minimizes hydrolysis
Reaction Time12–24 hoursBalances completion vs. side reactions

Table 2: Common Contaminants and Detection Methods

ContaminantSourceDetection Method
Unreacted pyrazoleIncomplete couplingHPLC (retention time: 4.2 min)
DMF residuesSolvent retentionGC-MS (m/z 73)
Oxidative byproductsFuran degradationLC-MS (m/z +16)

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